molecular formula C7H12BNO3 B11917522 (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid

(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid

Cat. No.: B11917522
M. Wt: 168.99 g/mol
InChI Key: BMKJFIHREPUFTM-UHFFFAOYSA-N
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Description

(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The boronic acid group imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrrole with a boronic acid or boronate ester under mild conditions . This reaction is known for its functional group tolerance and high efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The compound can inhibit enzymes by binding to active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is unique due to the combination of the pyrrole ring and the boronic acid group, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H12BNO3

Molecular Weight

168.99 g/mol

IUPAC Name

[1-(3-hydroxypropyl)pyrrol-3-yl]boronic acid

InChI

InChI=1S/C7H12BNO3/c10-5-1-3-9-4-2-7(6-9)8(11)12/h2,4,6,10-12H,1,3,5H2

InChI Key

BMKJFIHREPUFTM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C=C1)CCCO)(O)O

Origin of Product

United States

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